

4-Fluorobenzo[d]thiazole-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4-Fluorobenzo[d]thiazole-2-carboxylic acid

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An In-Depth Technical Guide to **4-Fluorobenzo[d]thiazole-2-carboxylic acid**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive core for medicinal chemists. The strategic introduction of specific functional groups can profoundly modulate the pharmacological profile of the benzothiazole core. This guide focuses on a particularly valuable derivative: **4-Fluorobenzo[d]thiazole-2-carboxylic acid**.

The incorporation of a fluorine atom at the 4-position and a carboxylic acid at the 2-position creates a molecule with significant potential as a building block in drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase bioavailability.[3] The carboxylic acid group serves as a versatile synthetic handle for library development and can act as a key pharmacophoric element, often engaging with target proteins through hydrogen bonding or ionic interactions.

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of **4-Fluorobenzo[d]thiazole-2-carboxylic acid** for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of chemical research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

A summary of the fundamental physicochemical properties is presented below.

Property	Value	Reference
IUPAC Name	4-Fluorobenzo[d]thiazole-2-carboxylic acid	-
CAS Number	479028-70-1	[4]
Molecular Formula	C ₈ H ₄ FNO ₂ S	[4]
Molecular Weight	197.19 g/mol	[4]
SMILES	C1=CC(=C2C(=C1)SC(=N2)C(=O)O)F	[4]
Appearance	Predicted to be a white to off-white solid	-
Storage	Sealed in a dry environment at 2-8°C	[4]

Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The following are predicted spectra based on established principles and data from structurally related benzothiazoles.[\[5\]](#)[\[6\]](#)

- ¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the carboxylic acid will appear as a broad singlet far downfield (δ > 13 ppm). The aromatic protons will exhibit

complex splitting patterns due to both proton-proton (^3JHH) and proton-fluorine (^3JHF , ^4JHF) coupling.

- H-5: Expected to be a triplet of doublets.
- H-6: Expected to be a multiplet.
- H-7: Expected to be a doublet of doublets.
- ^{13}C NMR (101 MHz, DMSO-d₆): The spectrum should display eight unique carbon signals.
 - Carboxylic Carbon (C=O): $\delta \sim 165\text{-}170$ ppm.
 - C-4 (bearing F): Expected around $\delta \sim 155\text{-}160$ ppm, appearing as a doublet with a large one-bond C-F coupling constant ($^1\text{JCF} \approx 240\text{-}250$ Hz).
 - Other Aromatic & Thiazole Carbons: $\delta \sim 115\text{-}150$ ppm. These carbons will also exhibit smaller C-F couplings.
- FT-IR (ATR):
 - O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} .
 - C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm^{-1} .^[5]
 - C=N stretch (Thiazole): A medium absorption around 1550-1610 cm^{-1} .
 - C-F stretch: A strong absorption in the 1200-1250 cm^{-1} region.
- Mass Spectrometry (ESI-):
 - $[\text{M}-\text{H}]^-$: Expected at m/z 196.0.

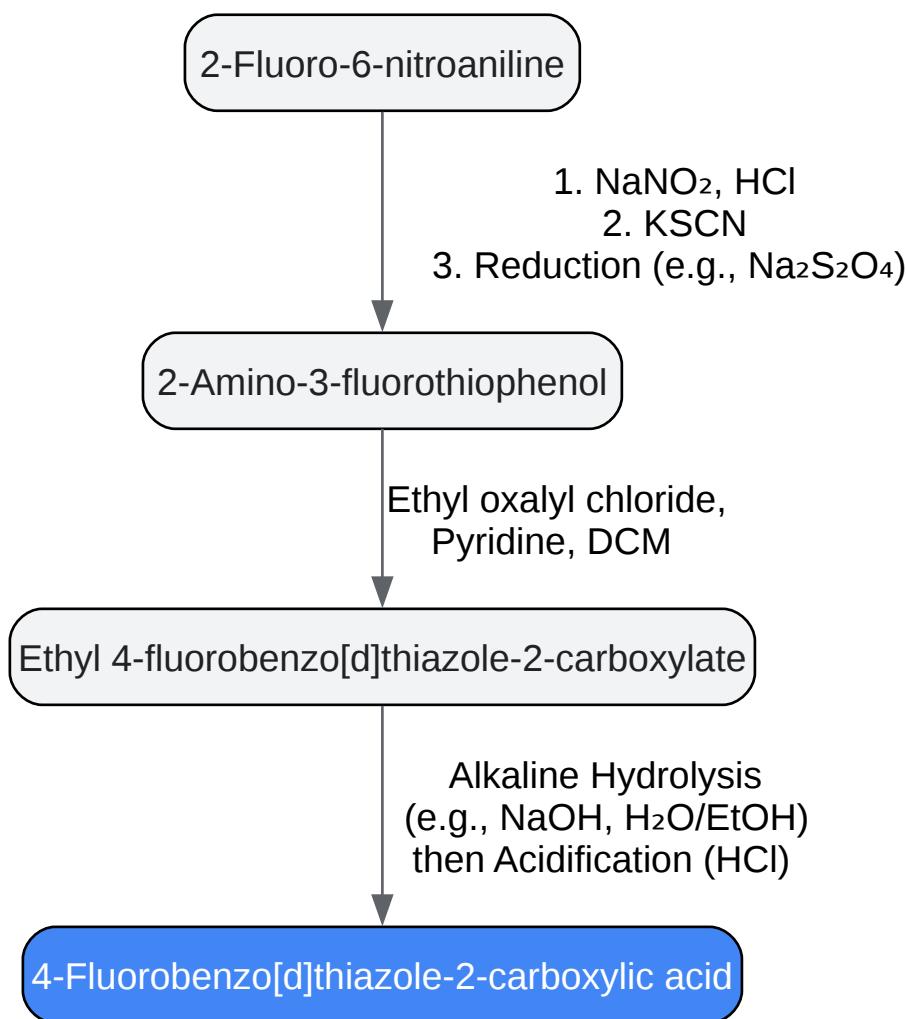
Synthesis and Mechanistic Insights

The synthesis of 2-carboxybenzothiazoles can be challenging. Direct carboxylation of the C2-H bond is difficult due to its low reactivity, often necessitating harsh conditions or specialized catalysts.^[7] A more practical and modular approach involves constructing the ring with the C2-

substituent precursor already in place or performing a functional group transformation on a pre-formed benzothiazole.

Proposed Synthetic Workflow

A robust and logical synthetic route starts from a commercially available fluorinated aniline. The following multi-step protocol is proposed, drawing from established methodologies for benzothiazole synthesis.[\[8\]](#)[\[9\]](#)[\[10\]](#)



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Caption: Proposed synthetic workflow for **4-Fluorobenzo[d]thiazole-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-fluorothiophenol (B)

- Rationale: This key intermediate is prepared from 2-fluoro-6-nitroaniline. The process involves diazotization, followed by conversion to a thiocyanate, and subsequent reduction to the desired aminothiophenol. This route positions the amino and the eventual thiol groups ortho to each other, primed for cyclization.
- Procedure:
 - To a stirred solution of 2-fluoro-6-nitroaniline (1.0 equiv) in a mixture of water and concentrated HCl at 0-5°C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5°C.
 - Stir the resulting diazonium salt solution for 30 minutes.
 - In a separate flask, add the diazonium solution slowly to a cold, stirred solution of potassium thiocyanate (1.2 equiv).
 - Allow the reaction to warm to room temperature and stir for 2-4 hours. The intermediate thiocyanate will precipitate.
 - Filter the solid, wash with water, and then reduce it directly. A common reducing agent is sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) in an aqueous or alcoholic medium, which reduces both the nitro group to an amine and the thiocyanate to a thiol.
 - After reduction, carefully neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Step 2: Cyclization to form Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate (C)

- Rationale: The cyclocondensation of an o-aminothiophenol with a carboxylic acid derivative is a classic and efficient method for forming the benzothiazole ring.[1][11] Using ethyl oxalyl chloride provides the C2-ester functionality directly. Pyridine is used as a base to neutralize the HCl generated during the reaction.
- Procedure:
 - Dissolve 2-amino-3-fluorothiophenol (B) (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N_2 or Ar).

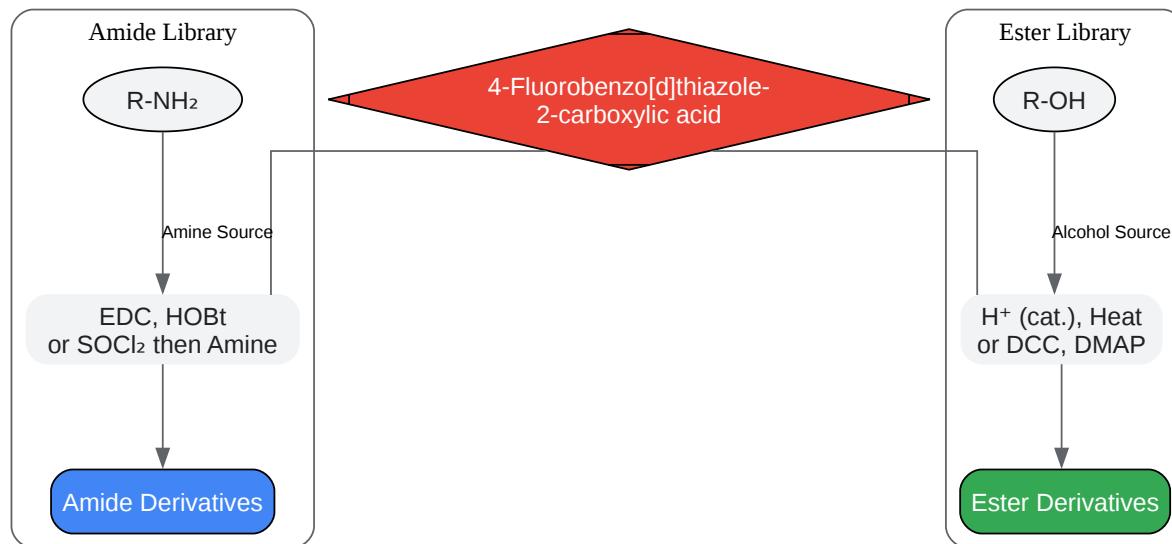
- Cool the solution to 0°C and add pyridine (1.2 equiv).
- Add ethyl oxalyl chloride (1.1 equiv) dropwise via syringe, keeping the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel chromatography.

Step 3: Hydrolysis to **4-Fluorobenzo[d]thiazole-2-carboxylic acid (D)**

- Rationale: The final step is a standard alkaline hydrolysis of the ethyl ester to the corresponding carboxylic acid.^[7] Subsequent acidification precipitates the final product.
- Procedure:
 - Dissolve the purified ester (C) in a mixture of ethanol and water.
 - Add an excess of sodium hydroxide (e.g., 3-4 equiv) and heat the mixture to reflux for 2-4 hours.
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and cool in an ice bath.
 - Acidify the solution dropwise with concentrated HCl until the pH is ~2. A precipitate will form.
 - Stir the suspension in the ice bath for 30 minutes, then filter the solid product.
 - Wash the solid with cold water and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization

The true value of this compound in drug discovery lies in its potential for derivatization. The carboxylic acid is a prime handle for creating libraries of amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR).



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Caption: Key derivatization pathways from the carboxylic acid moiety.

- **Amide Formation:** The carboxylic acid can be activated with standard coupling reagents (e.g., EDC/HOBt, HATU) and reacted with a diverse range of primary or secondary amines to generate an amide library. This is a cornerstone of medicinal chemistry for probing interactions with biological targets.
- **Esterification:** Fischer esterification (reaction with an alcohol under acidic catalysis) or other methods like DCC/DMAP coupling can produce various esters. Esters can act as prodrugs, improving permeability and being hydrolyzed *in vivo* to release the active carboxylic acid.

- Influence of the 4-Fluoro Group: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid proton and can influence the conformation of the molecule and its binding to target proteins. It also provides a site less susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of its derivatives.

Applications in Medicinal Chemistry

The benzothiazole scaffold is a component of numerous compounds with a wide array of pharmacological activities.^{[2][3][9]} Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.^{[12][13][14]}

- As a Scaffold for Kinase Inhibitors: Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The structure of **4-fluorobenzo[d]thiazole-2-carboxylic acid** allows for the synthesis of amides that can mimic the hinge-binding motifs of known inhibitors. For example, derivatives of 2-aminothiazole-5-carboxylic acid amides have been designed based on the structure of the leukemia drug Dasatinib.^[15]
- Antibacterial Agents: The benzothiazole ring is present in compounds with potent antibacterial activity.^{[8][14][16]} The carboxylic acid can be used to append moieties that target bacterial-specific enzymes or disrupt cell wall synthesis.
- Antidiabetic and Metabolic Disease: Thiazole-containing compounds, including thiazolidinediones, are known to modulate metabolic pathways.^[17] Novel thiazole carboxylic acid derivatives have been shown to ameliorate insulin sensitivity and hyperlipidemia in preclinical models, suggesting the potential for this scaffold in treating metabolic disorders.^[13]

Safety and Handling

Based on available supplier data, this compound should be handled with care in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).^[4]

- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[\[4\]](#)

Conclusion

4-Fluorobenzo[d]thiazole-2-carboxylic acid represents a high-value, strategically functionalized building block for modern drug discovery. The combination of the biologically relevant benzothiazole core, the modulating effect of the fluorine substituent, and the versatile synthetic handle of the carboxylic acid group provides a powerful platform for the development of novel therapeutics. The synthetic pathways and derivatization strategies outlined in this guide offer a clear roadmap for researchers to leverage this compound in their quest for new medicines targeting a wide range of diseases.

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